4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride
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Overview
Description
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a chemical compound known for its unique structure and properties It consists of a piperidine ring substituted with a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, with studies focusing on its efficacy and safety in drug development.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)piperidine hydrochloride
- 3-(trifluoromethyl)piperidine
- 4,4-difluoropiperidine hydrochloride
Uniqueness
Compared to similar compounds, 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride stands out due to the presence of both the trifluoromethyl and pyrazole groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and reactivity, along with its potential biological activity, distinguish it from other fluorinated piperidine derivatives.
Properties
CAS No. |
1803600-71-6 |
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Molecular Formula |
C9H13ClF3N3 |
Molecular Weight |
255.67 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c10-9(11,12)7-5-14-15(6-7)8-1-3-13-4-2-8;/h5-6,8,13H,1-4H2;1H |
InChI Key |
HTKFBYHOCYPACP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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